9(R)-HODE cholesteryl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

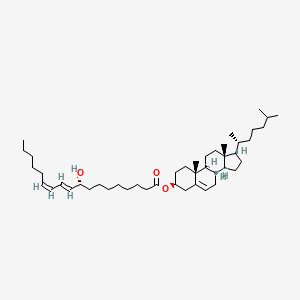

9(R)-HODE 胆固醇酯是胆固醇的衍生物,其中胆固醇的羟基与9(R)-羟基-10,12-十八碳二烯酸 (9(R)-HODE) 酯化。 该化合物属于较大的胆固醇酯家族,胆固醇酯在脂质代谢中起着至关重要的作用,并参与各种生理和病理过程,包括动脉粥样硬化和炎症 .

准备方法

合成路线和反应条件: 9(R)-HODE 胆固醇酯的合成通常涉及胆固醇与9(R)-HODE 的酯化反应。 这可以通过在无水条件下,在诸如二环己基碳二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP) 等催化剂存在下,胆固醇与 9(R)-HODE 之间的反应来实现 .

工业生产方法: 胆固醇酯(包括 9(R)-HODE 胆固醇酯)的工业生产通常采用使用胆固醇酯酶的酶法或使用酸或碱催化的化学方法。 方法的选择取决于所需产品的纯度和产率 .

反应类型:

氧化: 9(R)-HODE 胆固醇酯可以发生氧化反应,导致形成各种氧化衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

主要产物:

氧化: 9(R)-HODE 胆固醇酯的氧化衍生物。

水解: 游离胆固醇和 9(R)-HODE.

科学研究应用

9(R)-HODE 胆固醇酯在科学研究中有多种应用:

化学: 用作研究脂质氧化和酯化反应的模型化合物。

生物学: 研究其在细胞信号通路和脂质代谢中的作用。

医学: 研究其在动脉粥样硬化和其他心血管疾病中的潜在作用。

作用机制

9(R)-HODE 胆固醇酯的作用机制涉及其掺入脂蛋白中,并随后参与脂质代谢。它可以通过胆固醇酯酶水解,释放游离胆固醇和 9(R)-HODE,然后参与各种细胞过程。 分子靶点包括参与脂质代谢的酶以及与炎症和氧化应激相关的信号通路 .

类似化合物:

胆固醇亚油酸酯: 另一种含亚油酸的胆固醇酯。

胆固醇油酸酯: 与油酸酯化。

胆固醇花生四烯酸酯: 与花生四烯酸酯化.

独特性: 9(R)-HODE 胆固醇酯由于 9(R)-HODE 部分中存在羟基而独一无二,与其他胆固醇酯相比,其具有独特的生化特性和反应性。 这种独特性使其成为研究特定脂质氧化途径及其在健康和疾病中的意义的宝贵化合物 .

相似化合物的比较

Cholesteryl Linoleate: Another cholesteryl ester with linoleic acid.

Cholesteryl Oleate: Esterified with oleic acid.

Cholesteryl Arachidonate: Esterified with arachidonic acid.

Uniqueness: 9®-HODE cholesteryl ester is unique due to the presence of the hydroxyl group in the 9®-HODE moiety, which imparts distinct biochemical properties and reactivity compared to other cholesteryl esters. This uniqueness makes it a valuable compound for studying specific lipid oxidation pathways and their implications in health and disease .

生物活性

9(R)-HODE cholesteryl ester (9(R)-HODE-CE) is a significant lipid molecule derived from the oxidation of linoleic acid. It plays a crucial role in various biological processes, particularly in lipid metabolism and cellular signaling. This article delves into its biological activities, mechanisms of action, and implications in health and disease, particularly focusing on cardiovascular conditions like atherosclerosis.

This compound can undergo several chemical reactions:

- Oxidation: This compound can be oxidized to form various derivatives, utilizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to release free cholesterol and 9(R)-HODE .

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized derivatives | KMnO4, H2O2 |

| Hydrolysis | Releases free cholesterol and 9-HODE | HCl (acidic), NaOH (basic) |

Role in Lipid Metabolism

9(R)-HODE-CE is integral to lipid metabolism. It is incorporated into lipoproteins and participates in the transport and storage of cholesterol. The hydrolysis of this ester by cholesterol esterase releases free cholesterol, which is essential for various cellular functions .

Involvement in Atherosclerosis

Research indicates that 9(R)-HODE-CE is implicated in the pathogenesis of atherosclerosis. Elevated levels of this compound are found in atherosclerotic plaques, where it contributes to inflammatory processes and plaque instability . The oxidation of lipids, including 9(R)-HODE-CE, enhances the atherogenicity of low-density lipoprotein (LDL), promoting macrophage activation and inflammation .

The biological activity of 9(R)-HODE-CE involves several mechanisms:

- Cell Signaling: It interacts with cell surface receptors, influencing pathways related to inflammation and oxidative stress.

- PPAR Activation: It activates peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .

- Apoptosis Induction: In advanced atherosclerosis, increased levels of 9-HODE lead to enhanced apoptosis of vascular cells, contributing to plaque instability .

Case Study: Atherosclerosis Progression

A study highlighted that patients with diabetes exhibited significantly higher levels of HODEs in their LDL compared to controls. Specifically, 9-HODE concentrations were found to correlate with increased cardiovascular risk factors, suggesting its role as a biomarker for atherosclerosis progression .

Research Findings

Recent studies have demonstrated the following key findings regarding this compound:

- Increased Levels in Disease States: Higher concentrations of 9-HODE have been associated with conditions such as diabetes and cardiovascular diseases .

- Pro-inflammatory Effects: The compound promotes inflammatory responses through its interaction with specific receptors on macrophages, leading to enhanced lipid accumulation within arterial walls .

- Potential Therapeutic Target: Given its role in lipid metabolism and inflammation, targeting the pathways influenced by 9(R)-HODE-CE may offer new therapeutic strategies for managing atherosclerosis and related cardiovascular diseases .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-DXCNXAGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。